OATP1C1 Transporter Specificity: T4S is a High-Affinity Substrate Unlike T3S
The brain-specific organic anion transporting polypeptide OATP1C1 displays a strict substrate selectivity that distinguishes T4S from T3S. In OATP1C1-transfected COS1 cells, T4S uptake was substantially increased relative to mock-transfected controls, whereas T3S showed no detectable transport [1]. This is in direct contrast to MCT8, which transports T4 and T3 but does not transport their sulfated forms [2]. Thus, T4S is uniquely positioned as a sulfated iodothyronine that retains transport competence via OATP1C1, while T3S is excluded.
| Evidence Dimension | Substrate transport by OATP1C1 |
|---|---|
| Target Compound Data | Increased transport (qualitatively demonstrated) |
| Comparator Or Baseline | T3S: No transport; T3: No transport; rT3: Little transport |
| Quantified Difference | Qualitative (transported vs. not transported) |
| Conditions | OATP1C1-transfected COS1 cells vs. mock-transfected controls |
Why This Matters
For studies on brain-specific thyroid hormone transport across the blood-brain barrier, T4S is the required sulfated tracer, not T3S.
- [1] van der Deure WM, Hansen PS, Peeters RP, Kyvik KO, Friesema EC, Hegedüs L, et al. Thyroid hormone transport and metabolism by organic anion transporter 1C1 and consequences of genetic variation. Endocrinology. 2008 Oct;149(10):5307-5314. View Source
- [2] Friesema EC, Ganguly S, Abdalla A, Manning Fox JE, Halestrap AP, Visser TJ. Identification of monocarboxylate transporter 8 as a specific thyroid hormone transporter. J Biol Chem. 2003 Oct 10;278(41):40128-40135. View Source
